Product packaging for Gaegurin-RN5(Cat. No.:)

Gaegurin-RN5

Cat. No.: B1576566
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Antimicrobial Peptides (AMPs) in Contemporary Biomedical Research

Antimicrobial peptides (AMPs) represent a crucial area of focus in modern biomedical research, largely driven by the escalating global crisis of antibiotic resistance. These naturally occurring molecules are a fundamental component of the innate immune system in a vast array of organisms, from bacteria to humans, serving as a first line of defense against invading pathogens. nih.gov Unlike conventional antibiotics, which often target specific metabolic pathways, many AMPs exert their effect by physically disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance. nih.gov

The significance of AMPs lies in their broad spectrum of activity, which can encompass bacteria (both Gram-positive and Gram-negative), fungi, viruses, and even parasites. bicnirrh.res.innovoprolabs.com Furthermore, beyond their direct microbicidal properties, many AMPs exhibit immunomodulatory functions, such as regulating inflammation and promoting wound healing, which enhances their therapeutic potential. This multifaceted activity has positioned AMPs as promising candidates for a new generation of therapeutic agents, offering potential solutions to the challenges posed by multidrug-resistant pathogens.

Overview of Amphibian-Derived Antimicrobial Peptides and Their Diversity

Amphibians are a particularly rich and diverse source of antimicrobial peptides, which are abundantly present in their skin secretions. pmfst.hrnih.gov Living in environments teeming with microbes, these animals have evolved a potent chemical defense system to protect their permeable skin from infection. nih.gov This has resulted in a remarkable diversity of AMPs, with estimates suggesting that a single amphibian species can produce dozens of different peptides. nih.gov

Structurally, amphibian AMPs are typically short, cationic (positively charged), and amphipathic, meaning they have distinct hydrophobic and hydrophilic regions. nih.gov These shared physicochemical properties are key to their antimicrobial action, allowing them to selectively interact with and disrupt the negatively charged membranes of microorganisms. nih.gov They are often classified into families based on sequence homology and conserved structural motifs, such as the brevinins, esculentins, temporins, and the gaegurins. mdpi.com The sheer variety of these peptides discovered in amphibians provides a vast library of natural compounds for investigation and potential development into novel anti-infective drugs. pmfst.hr

Historical Context of Gaegurin Family Discovery and Initial Characterization

The Gaegurin family of peptides was first discovered and isolated from the skin of the Korean wrinkled frog, known scientifically as Glandirana emeljanovi (a species formerly classified as Rana rugosa). nih.govuniprot.org The name "Gaegurin" is derived from the Korean word for frog, "gaeguri". Initial research in the mid-1990s identified six distinct members of this family, designated Gaegurin 1 through 6. nih.gov

These peptides were characterized as being cationic and capable of forming α-helical structures, which are common features of many amphibian AMPs. nih.gov Early studies demonstrated that the gaegurins possessed a broad spectrum of antimicrobial activity against various bacteria, fungi, and protozoa. nih.gov A notable feature identified in several gaegurins is a C-terminal heptapeptide (B1575542) loop, stabilized by a disulfide bridge, often referred to as a "Rana box," which is conserved among many peptides isolated from frogs of the Ranidae family. nih.gov The comprehensive investigation into the structure-activity relationships of this family, particularly Gaegurin 4, 5, and 6, established them as a structurally well-defined group of AMPs. nih.gov

Specific Introduction to Gaegurin-RN5: Origin, Classification, and Early Research Focus

The designation "this compound" does not correspond to a formally recognized or widely studied peptide in the scientific literature. The nomenclature for amphibian peptides often includes a suffix to denote the species of origin; for instance, peptides from Rana nigrovittata have been designated with "-RN". nih.gov However, the primary and extensively researched peptide is Gaegurin 5 (GGN5), which originates from the frog species Glandirana rugosa (formerly Rana rugosa). nih.gov This article will focus on the wealth of scientific data available for Gaegurin 5 (GGN5).

Gaegurin 5 is a 24-amino acid peptide that belongs to the brevinin subfamily of frog skin active peptides. nih.gov Following a proposal for a more systematic nomenclature of amphibian AMPs, Gaegurin 5 has also been referred to as brevinin-1EMa. nih.gov Early research on Gaegurin 5 quickly established its potent, broad-spectrum antimicrobial activity combined with low hemolytic (red blood cell-damaging) properties, making it an attractive candidate for therapeutic development. nih.gov The initial scientific focus was on characterizing its biological activities, determining its structure, and understanding the relationship between its amphipathic α-helical conformation and its ability to interact with and disrupt microbial membranes. nih.gov

Table 1: Physicochemical Properties of Gaegurin 5 (GGN5)

Property Value Source
Amino Acid Sequence FLGALFKVASKVLPSVFCAITKKC
Number of Residues 24
Molecular Formula C₁₁₉H₂₀₁N₂₉O₂₈S₂
Molecular Weight 2550.17 Da
Theoretical pI 10.39
Classification Brevinin Subfamily nih.govnih.gov

| Source Organism | Glandirana rugosa (Korean wrinkled frog) | nih.gov |

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLGPIIKIATGILPTAICKFLKKC

Origin of Product

United States

Isolation, Primary Structure Elucidation, and Biosynthetic Pathways of Gaegurin Rn5

Methodologies for Isolation and Purification of Gaegurin-RN5 from Biological Sources

The isolation of this compound from its natural source involves a multi-step process designed to separate the peptide from a complex mixture of other biologically active molecules present in the frog's skin secretions. nih.govscielo.org.za

The general procedure begins with the collection of skin secretions, which is typically stimulated by a non-invasive method such as mild electrical stimulation or injection of norepinephrine. nih.govspringernature.com This induces the release of granular gland contents onto the skin surface. The collected secretion, a viscous and potent biochemical cocktail, is then immediately acidified to prevent degradation by native proteases and centrifuged to remove particulates.

Initial purification is often achieved using solid-phase extraction, for example, with a Sep-Pak C18 cartridge. nih.govspringernature.comumt.edu.my This step separates the components based on hydrophobicity, effectively desalting the sample and concentrating the peptide fraction.

The crucial step for obtaining pure this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govspringernature.com The partially purified extract is subjected to at least one, and often several, rounds of RP-HPLC. Different columns (e.g., C18, C4, or diphenyl) and gradients of an organic solvent (typically acetonitrile (B52724) in acidified water) are used to resolve the complex mixture into individual peptide peaks. nih.govspringernature.com Fractions are collected and screened for antimicrobial activity to identify those containing the peptide of interest. The purity of the final isolated peptide is confirmed by analytical RP-HPLC and mass spectrometry.

Table 1: Summary of Methodologies for this compound Isolation and Purification

StepMethodologyPurpose
1. CollectionStimulation of skin glands (e.g., with norepinephrine) followed by rinsing the skin with acidified water. nih.govspringernature.comTo obtain the raw biological material containing the peptide.
2. Initial ProcessingCentrifugation and lyophilization of the collected secretion.To remove cellular debris and concentrate the sample.
3. Partial PurificationSolid-Phase Extraction (e.g., Sep-Pak C18 cartridge). nih.govumt.edu.myTo desalt the sample and separate peptides from other components based on hydrophobicity.
4. High-Resolution PurificationReverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govspringernature.comTo separate individual peptides with high resolution, yielding pure this compound.
5. Purity AnalysisAnalytical RP-HPLC and Mass Spectrometry. nih.govTo confirm the homogeneity and determine the molecular mass of the purified peptide.

Techniques for Primary Amino Acid Sequence Determination of this compound

Determining the precise sequence of amino acids—the primary structure—is fundamental to characterizing the peptide. This is accomplished using a combination of sophisticated analytical techniques.

Automated Edman Degradation is a classical and highly reliable method for peptide sequencing. wikipedia.orglibretexts.orgehu.eus The process involves a stepwise chemical reaction that labels and cleaves the N-terminal amino acid residue from the peptide without disrupting the remaining peptide bonds. libretexts.orgcreative-proteomics.com The cleaved residue is derivatized into a stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography by comparing its retention time to known standards. libretexts.orgopenstax.org The cycle is repeated on the shortened peptide, revealing the sequence one residue at a time. wikipedia.org This method is highly accurate for peptides up to 30-50 residues long. wikipedia.orgopenstax.org

Mass Spectrometry (MS) is a powerful, high-throughput alternative and complementary technique for peptide sequencing. nih.govwikipedia.org In an approach known as tandem mass spectrometry (MS/MS), the purified peptide is first ionized, and its mass-to-charge ratio is determined. creative-proteomics.comcreative-proteomics.com These peptide ions are then fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. creative-proteomics.com The amino acid sequence can be deduced by analyzing the mass differences between the fragment ions. creative-proteomics.com This de novo sequencing approach is particularly valuable for novel peptides not present in databases. wikipedia.org

The primary structure of this compound was determined to be a 24-residue peptide.

Identification and Characterization of Post-Translational Modifications in this compound

Following translation from mRNA, many peptides, including those from amphibian skin, undergo post-translational modifications (PTMs). These chemical alterations are crucial for the peptide's structure, stability, and biological function. researchgate.net

A common PTM in amphibian antimicrobial peptides is the formation of an intramolecular disulfide bridge . nih.gov This covalent bond forms between the thiol groups of two cysteine residues within the peptide chain. The presence of two cysteine residues in the sequence of related gaegurins strongly suggests that this compound also contains a disulfide bond, which would create a cyclic region at the C-terminus of the peptide. This modification can be confirmed by mass spectrometry analysis before and after treatment with a reducing agent, which breaks the disulfide bond and results in a predictable mass increase.

Another prevalent modification in amphibian peptides is C-terminal amidation . frontiersin.orgmdpi.com In this process, the C-terminal carboxyl group is converted to an amide. This modification is often signaled by a glycine (B1666218) residue following the mature peptide sequence in the precursor protein. frontiersin.org Amidation removes the negative charge from the C-terminus, which can enhance the peptide's antimicrobial activity. researchgate.net The presence of an amide group can be inferred when the experimentally measured molecular mass is approximately 1 Dalton less than the theoretical mass of the free-acid form of the peptide. mdpi.com

Table 2: Common Post-Translational Modifications in Amphibian Peptides

ModificationDescriptionMethod of Detection
Disulfide BridgeA covalent bond between two cysteine residues, creating a cyclic structure. nih.govMass spectrometry analysis under reducing vs. non-reducing conditions.
C-terminal AmidationConversion of the C-terminal carboxyl group to an amide group (-CONH₂). frontiersin.orgmdpi.comComparison of observed molecular mass with theoretical mass; the amidated form is ~1 Da lighter. mdpi.com

Investigation of this compound Precursor Processing and Biosynthetic Mechanisms in Amphibian Skin Glands

Antimicrobial peptides like this compound are not synthesized directly. Instead, they are produced as part of a larger precursor protein, known as a prepropeptide, which undergoes a series of processing steps to release the final, active molecule. researchgate.netwikipedia.org The structure and processing of these precursors are highly conserved among amphibian peptides. capes.gov.br

The biosynthesis begins with the translation of the this compound gene into a precursor protein. This precursor typically has three distinct domains:

A Signal Peptide: An N-terminal sequence of 20-25 hydrophobic amino acids. This domain directs the nascent protein into the endoplasmic reticulum, after which it is cleaved off.

An Acidic Propeptide: A region of variable length located between the signal peptide and the mature peptide. This domain often contains negatively charged amino acids (aspartic and glutamic acid) and is thought to play a role in preventing the active peptide from damaging the host's own cells during synthesis and storage. nih.gov

The Mature Peptide Sequence: The C-terminal region contains the amino acid sequence of this compound.

The release of the mature peptide from the precursor is achieved by specific proteolytic cleavage. This cleavage typically occurs at designated processing sites, which are most often pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg) flanking the mature peptide sequence. researchgate.net Following cleavage, further post-translational modifications, such as disulfide bond formation and C-terminal amidation, occur to yield the final, active this compound peptide, which is then stored in the granular glands until secreted. nih.gov

Advanced Structural Characterization and Conformational Analysis of Gaegurin Rn5 and Its Analogues

Spectroscopic and Biophysical Approaches for Elucidating Secondary and Tertiary Structures of Gaegurin-RN5 (e.g., Circular Dichroism, Nuclear Magnetic Resonance in Membrane-Mimetic Environments)

The three-dimensional structure of peptides like this compound is highly dependent on their environment. In an aqueous solution, they often exist in a disordered, random coil state. However, upon encountering a bacterial membrane, they adopt a more defined, functional conformation. To study this, researchers employ membrane-mimetic environments, such as detergent micelles (e.g., Sodium Dodecyl Sulfate - SDS) or lipid vesicles, which simulate the interface of a cell membrane.

Circular Dichroism (CD) Spectroscopy is a vital biophysical technique used to investigate the secondary structure of peptides. researchgate.net CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the regular, repeating structures within a peptide backbone. For Gaegurin peptides, CD spectra in an aqueous buffer typically show a single minimum around 200 nm, characteristic of a random coil. However, upon addition of SDS micelles or Trifluoroethanol (TFE), a solvent known to promote helicity, the spectra transform to show two distinct minima at approximately 208 nm and 222 nm. nih.gov This spectral shift is indicative of a transition to a predominantly α-helical conformation. nih.gov The degree of helicity can be quantified from these spectra, demonstrating that the membrane-like environment is crucial for inducing the peptide's functional secondary structure. uci.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution, atomic-level insights into the tertiary structure of peptides in solution. nih.gov For Gaegurin peptides and their analogues, NMR studies are typically conducted in the presence of deuterated SDS (SDS-d25) or dodecylphosphocholine (B1670865) (DPC) micelles. nih.govportlandpress.compsu.edu Through a series of complex NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), researchers can determine the distances between protons within the peptide. These distance constraints are then used to calculate a family of structures that fit the experimental data.

Studies on the closely related peptide Gaegurin-5 (GGN5) have been particularly informative. In the presence of SDS micelles, NMR analysis revealed that GGN5 adopts a well-defined amphipathic α-helical structure that spans residues 3 through 20. nih.govportlandpress.com A notable feature is a structural kink or bend around Proline-14. The C-terminus forms a loop-like conformation, which is stabilized by an intramolecular disulfide bridge. nih.govportlandpress.com This detailed structural information from NMR complements the secondary structure data from CD, providing a complete picture of the peptide's conformation when bound to a membrane mimetic. nih.gov

Table 1: Representative Circular Dichroism (CD) Data for a Gaegurin Analogue in Different Environments
EnvironmentObserved Secondary StructureCharacteristic CD Minima (nm)Estimated Helical Content (%)
Aqueous Buffer (e.g., 10 mM Phosphate)Random Coil~200 nm< 10%
Membrane-Mimetic (e.g., 10 mM SDS Micelles)α-Helix~208 nm and ~222 nm~60-70%
Helicity-Inducing Solvent (e.g., 50% TFE)α-Helix~208 nm and ~222 nm~70-80%

Molecular Dynamics Simulations and Computational Modeling of this compound Conformation

While spectroscopic methods provide powerful data on peptide structure, they often represent a time-averaged or static state. Molecular Dynamics (MD) simulations offer a computational approach to study the dynamic behavior of peptides and their interactions with membranes over time. lumi-supercomputer.eugalaxyproject.orgbiorxiv.org This method uses classical mechanics to simulate the movements of every atom in a system, providing a high-resolution "molecular movie." mdpi.com

For a peptide like this compound, a typical MD simulation would involve placing the peptide, with a starting conformation often derived from NMR data, near a computationally built model of a lipid bilayer (e.g., a mixture of phospholipids (B1166683) that mimics a bacterial membrane). The system is then solvated with water and ions to replicate physiological conditions. biorxiv.org Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated.

These simulations allow researchers to:

Observe the initial binding of the positively charged peptide to the negatively charged headgroups of the lipid bilayer.

Visualize the insertion of the peptide's hydrophobic face into the nonpolar core of the membrane.

Analyze the stability of the α-helical conformation within the membrane environment.

Study the effect of the peptide on membrane properties, such as thickness, order, and local curvature, which can lead to pore formation.

Although specific MD simulation studies published exclusively on this compound are limited, this computational modeling technique is a standard and powerful tool for refining structures derived from experimental data and for exploring the dynamic aspects of peptide-membrane interactions that are crucial for antimicrobial activity. nih.govnih.gov

Analysis of Amphipathicity, Helical Content, and Conformational Stability as Structural Determinants of this compound Activity

The antimicrobial function of this compound is not merely dependent on its amino acid sequence but on the specific three-dimensional shape it adopts upon interacting with a membrane. The key structural determinants of its activity are its amphipathicity, helical content, and conformational stability.

Amphipathicity refers to the spatial segregation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. When this compound folds into an α-helix, this segregation becomes pronounced, creating two distinct faces along the helical axis. researchgate.net The hydrophobic face, rich in residues like Phenylalanine (F), Leucine (L), Isoleucine (I), and Alanine (A), readily interacts with the fatty acid tails in the lipid interior of a bacterial membrane. The hydrophilic face, containing positively charged Lysine (B10760008) (K) residues, remains at the membrane surface, interacting with the polar lipid headgroups and water. This amphipathic nature is the primary driver for membrane binding and disruption.

Table 2: Amino Acid Sequence and Properties of this compound
PropertyValue/Sequence
SequenceFLGPIIKIATGILPTAICKFLKKC
Hydrophobic ResiduesF, L, G, P, I, A, V
Hydrophilic/Charged ResiduesK (Lysine, positive)
Key Structural FeatureC-terminal Disulfide Bridge (Cys19-Cys24)

Role of Specific Amino Acid Residues in Maintaining this compound Structural Integrity and Function

The Proline Hinge: this compound contains a Proline (P) residue at position 15. In GGN5, the equivalent Proline-14 acts as a "helical kink" or hinge. nih.govportlandpress.com When this proline was replaced with an Alanine (A), a residue that favors a straight helix, the resulting peptide formed a more stable, rigid, and linear α-helix. While this enhanced its antimicrobial activity against some bacteria, it also dramatically increased its hemolytic activity (lysis of red blood cells), making it less selective. This suggests that the proline-induced kink is a crucial structural feature that fine-tunes the peptide's interaction with different membrane types, contributing to its target cell selectivity. portlandpress.com

Table 3: Summary of Analogue Studies on Gaegurin-5 (GGN5) and Functional Implications for this compound
Modification (in GGN5)Key Residue(s) InvolvedStructural EffectFunctional Consequence
Proline → Alanine substitutionPro-14Eliminated the helical kink, resulting in a more stable, linear helix.Increased antimicrobial activity but also increased non-specific hemolytic activity, reducing cell selectivity. portlandpress.com
Reduction of disulfide bridgeCys-18, Cys-24Maintained a loosely ordered loop.Reduced antimicrobial activity. portlandpress.com
Cysteine → Serine substitutionCys-18, Cys-24Caused a completely disordered C-terminal conformation.Significantly reduced antimicrobial activity, highlighting the bridge's stabilizing role. portlandpress.com

Synthetic Strategies and Peptide Engineering for Gaegurin Rn5 and Derivatives

Chemical Synthesis Methodologies for Gaegurin-RN5 and its Analogues (e.g., Solid-Phase Peptide Synthesis)

The primary method for synthesizing this compound and its analogues is Solid-Phase Peptide Synthesis (SPPS). bachem.combeilstein-journals.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com SPPS offers several advantages, including simplified purification processes, as reagents and soluble by-products can be easily washed away by filtration. bachem.com

The most common SPPS strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. beilstein-journals.orgmdpi.com In this method, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed with a mild base like piperidine. The side chains of reactive amino acids are protected by acid-labile tert-butyl (tBu) groups. mdpi.com

The general cycle of SPPS involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc). bachem.com

Washing: Rinsing the resin to remove excess deprotection agent and by-products. bachem.com

Coupling: Adding the next protected amino acid, which is activated to facilitate peptide bond formation. bachem.com

Washing: Removing unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). mdpi.compolypeptide.com The crude peptide is then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated peptide synthesizers, including those with microwave assistance, have significantly accelerated the process of SPPS, allowing for the efficient production of peptides. beilstein-journals.org Real-time monitoring techniques can also be incorporated to track the efficiency of coupling reactions and identify potential issues like on-resin aggregation. rsc.org

Rational Design Principles for Developing Shortened and Potent Analogues of this compound

The native Gaegurin-5 (GGN5), a 24-residue peptide, has been the subject of studies to identify its minimal bioactive sequence and develop shorter, yet potent, analogues. nih.gov The primary goal is to create smaller peptides that are easier and more cost-effective to synthesize while retaining or even improving biological activity and reducing potential toxicity.

Key principles in the rational design of shortened this compound analogues include:

Identifying the Minimal Bioactive Fragment: Systematic truncation studies have revealed that the N-terminal 13 residues of GGN5 are essential for its biological activity. nih.gov This provides a foundational scaffold for designing shorter analogues.

Maintaining Amphipathic Helical Structure: Gaegurins adopt an α-helical conformation that is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This structure is crucial for its interaction with and disruption of microbial membranes. nih.gov When designing shorter analogues, it is vital to preserve this amphipathic character.

Enhancing Helical Stability: The stability of the α-helical structure can influence the peptide's effectiveness. Modifications that stabilize this conformation are often explored. nih.gov

Following these principles, researchers have successfully developed 11-residue analogues of GGN5 that exhibit strong bactericidal activity with low hemolytic activity (toxicity to red blood cells). nih.gov

Targeted Amino Acid Substitutions and Modifications for Enhanced Biological Activities of this compound Derivatives

Targeted amino acid substitutions are a powerful tool for enhancing the biological properties of this compound and its analogues. nih.govfrontiersin.org The goal of these modifications is often to improve antimicrobial potency, increase stability against proteases, and reduce toxicity to host cells.

Key strategies include:

Tryptophan Substitution: Introducing tryptophan residues, particularly at the hydrophobic-hydrophilic interface of the amphipathic helix, has been shown to be highly effective. nih.gov Tryptophan can act as a membrane anchor, facilitating the peptide's interaction with and insertion into the microbial membrane. nih.gov Single tryptophanyl substitutions in an inactive 11-residue GGN5 analogue were able to restore its antimicrobial activity. nih.gov

Substitution with D-amino Acids and Unnatural Amino Acids: To improve resistance to proteases, which are enzymes that degrade peptides, L-amino acids can be replaced with their D-enantiomers or with unnatural amino acids. frontiersin.org This is a common strategy in peptide drug design to increase bioavailability and in vivo stability. For example, replacing proteolytically sensitive L-lysine and L-arginine residues can enhance stability. frontiersin.org

Modifying Cationic Residues: The positively charged amino acids (e.g., Lysine (B10760008), Arginine) are crucial for the initial electrostatic attraction to the negatively charged bacterial membranes. Substituting or modifying these residues can fine-tune this interaction. For instance, L-homoarginine can be used as a substitute for L-arginine. frontiersin.org

Below is a table summarizing the effects of certain amino acid substitutions on peptide analogues, based on general findings in antimicrobial peptide engineering.

Original Amino Acid Substituted Amino Acid/Modification Rationale/Observed Effect Reference
VariousTryptophanEnhances membrane anchoring and interaction. nih.gov nih.gov
L-Lysine, L-ArginineD-Lysine, D-ArginineIncreases resistance to proteolytic degradation. frontiersin.org frontiersin.org
L-PhenylalanineL-ThienylalanineA structurally similar unnatural amino acid used to probe structure-activity relationships. frontiersin.org frontiersin.org
N-terminus4-aminobutanoic acid (Aib)Can enhance plasma stability and improve in vivo activity. frontiersin.org frontiersin.org

Development and Evaluation of Peptidomimetics Based on the this compound Structural Scaffold

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their drug-like properties, such as stability and oral bioavailability. cnr.it The development of peptidomimetics based on the this compound scaffold is an advanced strategy to overcome the inherent limitations of peptides as therapeutic agents. cnr.it

Approaches to developing peptidomimetics include:

Backbone Modifications: Altering the peptide backbone, for example by introducing N-alkylated glycine (B1666218) monomers (peptoids) or other non-natural building blocks, can confer significant resistance to proteolysis. cnr.it

Small Molecule Mimetics: Designing small molecules that present key pharmacophoric features (e.g., cationic charges and hydrophobic groups) in a three-dimensional arrangement that mimics the active conformation of this compound. mdpi.com Guanidine-based small molecules are of particular interest as they can mimic the cationic side chain of arginine. mdpi.com

Stapled Peptides: This technique involves introducing a synthetic brace ("staple") to lock the peptide into its bioactive α-helical conformation. This can lead to increased protease resistance and enhanced biological activity. cnr.it

Molecular Mechanisms of Action of Gaegurin Rn5

Investigation of Gaegurin-RN5 Interaction with Microbial Membranes: Models of Pore Formation and Membrane Disruption

The initial and most critical step in the antimicrobial action of this compound is its interaction with the microbial cell membrane. This interaction is primarily driven by electrostatic forces between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgunits.it The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, is crucial for its subsequent insertion into the lipid bilayer. iastate.edu

Several models have been proposed to describe the process of membrane permeabilization by AMPs, and this compound's action can be understood within this framework:

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, arranging themselves like the staves of a barrel to form a central hydrophilic pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the channel, allowing the passage of water, ions, and other small molecules. mdpi.comfrontiersin.org

Toroidal-Pore Model: This model suggests that the peptides, upon insertion, induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a pore where both the peptides and the lipid head groups line the channel. This results in a more significant disruption of the membrane structure compared to the barrel-stave model. mdpi.comfrontiersin.org

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. researchgate.netmdpi.com

Aggregate Model: This model posits that AMPs can form aggregates within the membrane, leading to the formation of non-structured pores or channels that disrupt membrane integrity. mdpi.com

The specific model that best describes the action of this compound is likely dependent on factors such as its concentration and the composition of the target membrane. For many helical AMPs like the gaegurins, the toroidal-pore and barrel-stave models are considered highly plausible mechanisms for their pore-forming activity. frontiersin.orgnih.gov

Elucidation of Potential Intracellular Targets and Affected Biochemical Pathways by this compound

While the primary mechanism of action for this compound is the disruption of the cell membrane, a growing body of evidence suggests that some AMPs can translocate across the membrane without causing immediate lysis and interact with intracellular targets. nih.govnih.gov This dual-action mechanism can lead to a more efficient and rapid killing of the microorganism. Although specific intracellular targets for this compound have not been definitively identified, based on the mechanisms of other AMPs, several potential pathways could be affected. mdpi.comasm.org

Once inside the cell, this compound could potentially interfere with essential biochemical processes, including:

Inhibition of Nucleic Acid Synthesis: Some AMPs can bind to DNA and RNA, interfering with replication, transcription, and translation, thereby halting cell proliferation and protein production. mdpi.comnih.gov

Inhibition of Protein Synthesis: By interacting with ribosomes or other components of the protein synthesis machinery, AMPs can prevent the production of essential proteins. nih.gov

Enzyme Inhibition: AMPs may inhibit the activity of crucial metabolic enzymes, disrupting cellular energy production and other vital pathways. iastate.edunih.gov

Disruption of Cell Wall Synthesis: Some peptides can interfere with the synthesis of peptidoglycan and other cell wall components, leading to a weakened cell structure. nih.gov

Influence of Microbial Membrane Composition and Environmental Factors on this compound Activity and Selectivity

The efficacy and selectivity of this compound are significantly influenced by the composition of the microbial membrane and various environmental factors.

Microbial Membrane Composition: The selectivity of many AMPs for bacterial cells over host cells is attributed to the differences in their membrane compositions. Bacterial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which provide a net negative charge that attracts cationic peptides like this compound. In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids like phosphatidylcholine and contain cholesterol, which can reduce the peptide's disruptive activity. asm.org

The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a unique challenge and target for AMPs. For Gram-positive bacteria, the thick peptidoglycan wall and associated teichoic acids are the initial points of interaction. asm.org

Interactive Data Table: Influence of Membrane Lipids on AMP Activity

Environmental Factors: The activity of this compound can also be modulated by environmental conditions:

pH: Changes in pH can alter the charge of both the peptide and the bacterial membrane, potentially affecting the initial electrostatic interaction.

Ionic Strength: The presence of cations, such as Ca2+ and Mg2+, can sometimes inhibit AMP activity by competing for binding sites on the bacterial membrane or by stabilizing the membrane structure. However, the specific effects can vary depending on the peptide and the ions involved.

Temperature: Temperature can influence the fluidity of the microbial membrane, which may impact the ease with which this compound can insert and form pores.

Comparative Analysis of this compound Mechanism of Action with Other Gaegurin Family Peptides and Diverse AMPs

The gaegurin family of peptides, while sharing a common ancestral origin, exhibits variations in their sequences and, consequently, their specific activities. frontiersin.org this compound is a member of the brevinin-1 (B586460) subfamily. frontiersin.org

Comparison with other Gaegurins: Studies on different gaegurins, such as Gaegurin 4, have revealed that structural features like the amphipathic α-helix and the presence of a hinge region are critical for their antimicrobial and pore-forming activities. iastate.edunih.gov The length of the peptide and specific amino acid residues can influence its potency and spectrum of activity. For instance, the N-terminal 13 residues of Gaegurin 5 have been identified as the minimal requirement for its biological activity. iastate.edu

Comparison with other AMPs: When compared to a broader range of AMPs, the mechanism of this compound aligns with that of many other α-helical, cationic peptides that primarily target the cell membrane. For example, LL-37, a human cathelicidin, also acts by forming pores in bacterial membranes. units.it However, some AMP families have distinct mechanisms. For instance, defensins, which have a characteristic β-sheet structure, also form pores but their assembly and structure can differ. Other AMPs, like nisin, have a more specific target, lipid II, which is a precursor in cell wall synthesis, in addition to forming pores. frontiersin.org

Interactive Data Table: Comparative Mechanisms of Different AMPs

Preclinical Efficacy Studies of Gaegurin Rn5 in Antimicrobial and Other Biological Contexts

In Vitro Antimicrobial Efficacy of Gaegurin-RN5 Against Gram-Positive Bacterial Pathogens, Including Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has demonstrated notable in vitro activity against Gram-positive bacteria. cpu-bioinfor.org Studies have reported its minimum inhibitory concentrations (MICs) against several clinically relevant pathogens. For instance, the MIC of this compound against Staphylococcus aureus ATCC25923 is 15.00 µg/mL. cpu-bioinfor.org More significantly, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 12.50 µg/mL against the ATCC43300 strain. cpu-bioinfor.org The ability to combat MRSA is of particular interest due to the challenges this resistant strain poses in clinical settings. plos.orgmdpi.com

The antimicrobial activity of gaegurins is often attributed to their ability to interact with and disrupt bacterial cell membranes. nih.gov These peptides typically adopt an amphipathic α-helical structure in membrane-like environments, facilitating their insertion into and permeabilization of the bacterial membrane. nih.gov

Gram-Positive Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC2592315.00 cpu-bioinfor.org
Staphylococcus aureus (MRSA) ATCC4330012.50 cpu-bioinfor.org
Bacillus subtilisData not available in provided sources

In Vitro Antimicrobial Efficacy of this compound Against Gram-Negative Bacterial Pathogens

This compound also exhibits a broad spectrum of activity against Gram-negative bacteria. uniprot.orgcpu-bioinfor.org While specific MIC values for this compound against common Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa are not detailed in the provided search results, its classification as a broad-spectrum antimicrobial peptide indicates its potential efficacy against these bacteria. uniprot.orgcpu-bioinfor.org The mechanism of action against Gram-negative bacteria is also believed to involve membrane disruption. nih.gov

Gram-Negative Bacterial StrainMIC (µg/mL)Reference
Escherichia coliData not available in provided sources
Pseudomonas aeruginosaData not available in provided sources

In Vitro Antifungal Activity Spectrum of this compound

The antimicrobial properties of this compound extend to fungal pathogens. cpu-bioinfor.org It has been reported to possess antifungal activity, contributing to its broad-spectrum classification. cpu-bioinfor.org However, specific data on the spectrum of fungal species it is effective against and the corresponding MIC values are not extensively detailed in the available search results. The general mechanism for antifungal peptides often involves interaction with the fungal cell membrane, leading to permeabilization and cell death. oamjms.euresearchgate.net

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansData not available in provided sources
Aspergillus fumigatusData not available in provided sources

Investigation of this compound Activity Against Other Microbial Organisms (e.g., Protozoa)

Gaegurin family members have been noted for their activity against protozoa. uniprot.org this compound is also recognized for its antiprotozoal activity. frontiersin.org This further underscores the broad-ranging antimicrobial potential of this peptide. The specific protozoan species susceptible to this compound and the effective concentrations have not been detailed in the provided search results.

Exploration of Non-Antimicrobial Biological Activities of this compound and its Analogues (e.g., in vitro anticancer activity research)

Beyond their antimicrobial effects, some gaegurin peptides and their analogues have been investigated for other biological activities, including anticancer properties. nih.gov For instance, Gaegurin 5 and its synthetic analogues have demonstrated selective cytotoxic activity against various human tumor cell lines, such as colon and breast carcinoma cells, with minimal hemolytic activity. nih.gov The proposed mechanism for this anticancer activity involves the peptide's ability to selectively interact with and disrupt the membranes of neoplastic cells. nih.gov

Cell LinePeptide/AnalogueIC50 (µM)Biological EffectReference
HCT116 (Colon Carcinoma)Gaegurin 5 and analogues~9Selective cell killing nih.gov
MCF-7 (Breast Carcinoma)Gaegurin 5 and analogues~9Selective cell killing nih.gov
Human tumor cell linesTwo undecapeptide analogues of Gaegurin 5Data not available in provided sourcesAnticancer activity

In Vivo Animal Model Studies for this compound Antimicrobial Efficacy and Pharmacodynamic Research

Currently, there is a lack of specific in vivo animal model studies focusing on the antimicrobial efficacy and pharmacodynamics of this compound in the provided search results. While in vivo studies are crucial for bridging the gap between preclinical and clinical research, and various animal models exist for evaluating antimicrobial agents, specific data for this compound is not available. frontiersin.orgfrontiersin.org Such studies would be essential to determine its therapeutic potential, including its effectiveness in treating infections in a living organism and understanding its absorption, distribution, metabolism, and excretion. nih.gov

Structure Activity Relationship Sar Studies and Optimization of Gaegurin Rn5 Peptides

Identification of Key Amino Acid Residues and Structural Motifs Critical for Gaegurin-RN5 Biological Activity

The biological activity of this compound is dependent on specific amino acid residues and conserved structural motifs that facilitate its interaction with microbial membranes. Like other members of the gaegurin family, it is characterized as a cationic, alpha-helical peptide. nih.gov

A critical structural motif in many related frog skin peptides is a C-terminal disulfide bridge. For instance, Gaegurin-5, a closely related peptide from Glandirana rugosa, possesses a disulfide bond between residues Cys-18 and Cys-24 (in the mature 24-amino acid peptide). uniprot.org This "Rana box" motif is common in brevinin-family peptides and is believed to be important for stabilizing the peptide's structure and influencing its biological activity. The presence of specific residues, particularly cationic amino acids like Lysine (B10760008) (Lys) and Arginine (Arg), and hydrophobic residues, is fundamental. tandfonline.com The cationic residues are crucial for the initial electrostatic attraction to negatively charged bacterial membranes, while hydrophobic residues are key for inserting into and disrupting the lipid bilayer. tandfonline.commdpi.com

Assessment of the Impact of Peptide Length, Net Charge, and Hydrophobicity on this compound Efficacy

Peptide Length: The length of an antimicrobial peptide is a critical factor. Most AMPs are between 10 and 50 amino acids long. frontiersin.org This range appears optimal for forming secondary structures, such as α-helices, that can span or disrupt bacterial membranes. nih.gov Studies on truncated versions of other AMPs have demonstrated a clear correlation between peptide length and antimicrobial efficacy, with shorter peptides often showing reduced activity. nih.gov The mature Gaegurin-5 peptide is 24 amino acids long, a length consistent with many other potent AMPs. uniprot.org

Net Charge: As cationic peptides, gaegurins rely on a net positive charge for their initial interaction with the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.commdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic ones like Lys or Arg, can enhance this electrostatic attraction and boost antimicrobial potency. frontiersin.org However, an excessively high charge does not always lead to better outcomes and can sometimes affect selectivity. mdpi.com

Hydrophobicity: Hydrophobicity dictates the peptide's ability to partition into the lipid bilayer of the bacterial membrane. mdpi.com This property is determined by the number and type of hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine). tandfonline.com Increased hydrophobicity often correlates with stronger antimicrobial and hemolytic (red blood cell-disrupting) activity. nih.gov Therefore, optimizing an AMP like this compound involves achieving a hydrophobicity level sufficient for membrane disruption while minimizing damage to host cells, thus achieving therapeutic selectivity. mdpi.com

PropertyImpact on EfficacyGeneral Principle
Peptide LengthAffects secondary structure formation and ability to span membranes.Generally, a length of 10-50 residues is optimal for many AMPs. frontiersin.org
Net ChargeCrucial for initial electrostatic attraction to microbial membranes.Higher positive charge often increases potency but must be balanced for selectivity. frontiersin.orgmdpi.com
HydrophobicityDrives insertion into the lipid bilayer of the membrane.Higher hydrophobicity can increase antimicrobial activity but may also increase toxicity to host cells. mdpi.comnih.gov

Strategies for Modulating Selectivity and Potency of this compound Through Amino Acid Modifications

The potency and selectivity of this compound can be rationally engineered through specific amino acid substitutions. The goal of such modifications is to enhance antimicrobial activity while minimizing toxicity to host cells.

One common strategy involves substituting key amino acid residues to alter the peptide's net charge or hydrophobicity. frontiersin.org For example, research on brevinin-1pl, another frog-derived AMP, showed that replacing lysine residues with arginine led to analogues with enhanced antimicrobial and anti-cancer activity. frontiersin.org Arginine's guanidinium (B1211019) group can form more hydrogen bonds than lysine's primary amine, potentially leading to stronger interactions with the phosphate (B84403) groups on bacterial membranes. nih.gov

Another approach is to modify the hydrophobicity. This can be achieved by substituting existing residues with more or less hydrophobic amino acids. For instance, adding tryptophan residues to a peptide can significantly enhance its antimicrobial properties, although it may also increase hemolytic activity if not carefully managed. mdpi.com The key is to enhance the amphipathic character of the peptide, which is crucial for its membrane-disrupting function. frontiersin.org Site-selective modifications, such as at the N-terminus, can also be employed to conjugate other molecules or alter peptide function without requiring genetic engineering. nih.gov

Modification StrategyExample Amino Acid ChangePredicted Effect on this compound AnalogueReference Principle
Increase Net Positive ChargeSubstitute a neutral residue with Lysine (Lys) or Arginine (Arg).Enhanced attraction to bacterial membranes, potentially increasing potency. frontiersin.orgfrontiersin.org
Modulate HydrophobicitySubstitute Alanine (Ala) with a more hydrophobic residue like Tryptophan (Trp).Increased membrane insertion and disruption, potentially higher potency and toxicity. mdpi.com
Enhance Structural StabilityIntroduce or modify intramolecular bonds (e.g., disulfide bridge).More stable conformation, which may lead to improved activity. uniprot.org
Improve SelectivityReplace Lysine (Lys) with Histidine (His).Potentially lower toxicity to host cells while maintaining antimicrobial efficacy. frontiersin.org

Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their molecular structure. protoqsar.com These mathematical models establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activities. protoqsar.comnih.gov

For this compound, developing QSAR models would involve several steps:

Data Collection: A dataset of this compound analogues with experimentally measured biological activities (e.g., Minimum Inhibitory Concentration, MIC) would be compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. For peptides, these can include properties like molecular weight, hydrophobicity, isoelectric point, aliphatic index, and more complex 3D descriptors. tandfonline.com

Model Building: Using statistical and machine learning methods (e.g., multiple linear regression, support vector machines, random forest), a mathematical equation or algorithm is generated that links the descriptors (the structure) to the biological activity. protoqsar.commdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and reliable. nih.gov

While specific QSAR models for this compound are not prominently featured in publicly available literature, the methodology is broadly applicable. Such models could accelerate the design of new this compound analogues by allowing for the virtual screening of many potential sequences. nih.gov This would enable researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources in the development of new antimicrobial agents.

Advanced Methodologies and Technological Approaches in Gaegurin Rn5 Research

Application of Advanced Imaging Techniques to Study Gaegurin-RN5-Membrane Interactions

Understanding the precise mechanism by which this compound disrupts microbial membranes is fundamental to its development as an antimicrobial agent. Advanced imaging and spectroscopic techniques are indispensable for visualizing these dynamic interactions at high resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides like this compound in membrane-mimicking environments, such as lipid micelles or bicelles. researchgate.netingentaconnect.com Solid-state NMR, in particular, can reveal the peptide's orientation—whether it lies on the surface or inserts itself across the lipid bilayer—and its impact on the structure and dynamics of the membrane itself. researchgate.netingentaconnect.comresearchgate.netacs.orgacs.org By analyzing intermolecular Nuclear Overhauser effects (NOEs), researchers can map the penetration depth of the peptide into the membrane, which is crucial for its disruptive potential. researchgate.netingentaconnect.com

Fluorescence Microscopy: This technique allows for the direct visualization of this compound's interaction with both model membranes and live bacterial cells. nih.govfrontiersin.org By labeling the peptide with a fluorescent probe (e.g., FITC), its localization can be tracked to determine if it remains on the cell surface or translocates into the cytoplasm. nih.govfrontiersin.org Combining fluorescently-labeled peptides with other dyes, such as SYTOX Green (which only enters cells with compromised membranes), enables simultaneous monitoring of peptide location and membrane permeabilization. up.ac.zafrontiersin.org Advanced methods like Fluorescence Lifetime Imaging Microscopy (FLIM) can further distinguish between peptide adsorption on the membrane surface and its insertion into the bilayer. frontiersin.orgacs.org

Atomic Force Microscopy (AFM): AFM provides nanoscale, real-time visualization of how this compound affects membrane topography. ucl.ac.uknih.gov This technique can directly image the physical disruption of the membrane, such as the formation of pores, lipid segregation, or complete disintegration of the bilayer. ucl.ac.ukrsc.orghorseshoecrab.org Studies using AFM on live bacteria have shown distinct morphological changes to the cell envelope, offering direct visual evidence of the peptide's lytic mechanism. horseshoecrab.orgasm.org

High-Throughput Screening and Combinatorial Chemistry for this compound Analog Discovery

To enhance the therapeutic potential of this compound, researchers often seek to create synthetic analogs with improved activity, stability, or selectivity. High-throughput screening (HTS) and combinatorial chemistry are pivotal technologies in this discovery process. mdpi.com

Combinatorial Chemistry: This approach allows for the rapid synthesis of vast libraries of molecules in a single process. wikipedia.org For this compound, this involves creating a peptide library where specific amino acid positions are systematically varied. americanpeptidesociety.orgcreative-biolabs.com A common method is the "split-mix" synthesis on a solid support, where resin beads are repeatedly split, coupled with a different amino acid, and then pooled back together, resulting in millions of unique peptide sequences. wikipedia.orgamericanpeptidesociety.orgpsu.edu

High-Throughput Screening (HTS): Once a combinatorial library of this compound analogs is created, HTS is used to rapidly assess their antimicrobial efficacy. creative-biolabs.comacs.org This can involve various assay formats, such as fluorescence-based assays that measure membrane permeabilization or luminescence-aided assays to determine bactericidal activity. creative-biolabs.comnih.gov For example, a pH-controlled Fluorescence Resonance Energy Transfer (FRET) system can be employed in a microplate format to quickly screen thousands of compounds for their ability to disrupt bacterial membranes. nih.gov These methods allow for the efficient identification of "hit" compounds from the library that possess superior antimicrobial properties compared to the original this compound.

A hypothetical example of a combinatorial library for a segment of this compound is shown below, where the 'X' positions are varied with different amino acids.

Table 1: Illustrative Combinatorial Library Design for a this compound Analog

Backbone Position X1 Position X2 Position X3
Gly-Phe-Leu-Asp- Ala Lys Val
Gly-Phe-Leu-Asp- Val Arg Ile
Gly-Phe-Leu-Asp- Leu His Ala
Gly-Phe-Leu-Asp- Ile Ala Leu

Integration of Omics Technologies to Elucidate Cellular Responses to this compound

To fully understand the mechanism of action of this compound, it is crucial to investigate the global cellular changes it induces in target bacteria. The integration of "omics" technologies, such as proteomics and metabolomics, provides a systems-level view of these responses.

Proteomics: This technology analyzes the complete set of proteins in a cell at a given time. Using high-resolution mass spectrometry, researchers can identify which bacterial proteins are up- or down-regulated following exposure to this compound. mdpi.comasm.orgfrontiersin.org Such studies have revealed that AMPs can alter the abundance of proteins involved in membrane transport, cell surface modification, energy metabolism, and stress responses. mdpi.comuni-greifswald.deacs.org This information helps to identify specific cellular pathways that are disrupted by the peptide and potential resistance mechanisms the bacteria may employ. frontiersin.orguni-greifswald.de

Metabolomics: This field focuses on the comprehensive analysis of all metabolites within a cell. Techniques like NMR spectroscopy and mass spectrometry are used to profile the metabolic changes in bacteria challenged with this compound. plos.orgd-nb.info Studies have shown that AMPs can cause significant perturbations in key metabolic pathways, including amino acid metabolism, the TCA cycle, and energy production. frontiersin.orgfrontiersin.org Untargeted metabolomics can reveal unexpected metabolic adaptations and vulnerabilities in bacteria, providing a deeper understanding of the peptide's impact beyond simple membrane lysis. plos.orgnih.gov

By integrating proteomic and metabolomic data, a more complete picture of the bacterial response to this compound emerges, highlighting the complex interplay between membrane disruption and subsequent intracellular chaos. frontiersin.org

Utilization of Bioinformatic Tools and Specialized Databases for this compound Research and AMP Analysis

Bioinformatics plays a critical role in modern AMP research, from initial discovery to the rational design of new analogs. rsc.org Specialized databases and computational tools are essential resources for researchers studying this compound.

Antimicrobial Peptide Databases: A variety of publicly accessible databases serve as vital repositories for AMP information. mdpi.com These databases provide curated data on sequences, structures, sources, and biological activities of thousands of AMPs. nih.gov For a researcher studying this compound, these resources can be used to find homologous peptides, compare activity spectra, and gather physicochemical data. Key databases include APD, CAMP, DRAMP, and dbAMP. mdpi.comnih.govoup.com

Table 2: Key Antimicrobial Peptide (AMP) Databases and Their Utility for this compound Research

Database Name Description Relevance to this compound Research
Antimicrobial Peptide Database (APD) A manually curated database focusing on natural AMPs with detailed annotations. oup.com Provides information on other Gaegurin family peptides and similar amphibian-derived AMPs. mdpi.com
Collection of Anti-Microbial Peptides (CAMP) Contains information on sequences, structures, and activities for natural and synthetic AMPs. mdpi.com Useful for comparing this compound to a broad range of synthetic and natural peptides.
Data Repository of Antimicrobial Peptides (DRAMP) A comprehensive database including natural, synthetic, patent, and clinical trial AMPs. nih.govoup.com Allows for searching patent literature and clinical information related to similar peptides.

| Database of Antimicrobial Peptides (dbAMP) | A large repository with extensive functional activity data and links to other major protein databases. mdpi.com | Facilitates broad searches for functional analogs and provides links to structural data in the Protein Data Bank (PDB). |

Bioinformatic Tools: Alongside databases, numerous computational tools are available to analyze and predict AMP characteristics. unmc.edu Sequence alignment tools like BLAST and ClustalW allow for homology searching and evolutionary analysis. unmc.edu Prediction servers (e.g., AntiBP2, Deep-AmPEP30) use machine learning algorithms to predict the antimicrobial potential of novel this compound analogs based on their sequence. cbbio.onlineiiitd.edu.in Other tools can predict secondary and tertiary structures (e.g., PEP-FOLD, I-TASSER), calculate physicochemical properties like charge and hydrophobicity, and model peptide-membrane interactions. unmc.eduresearchgate.net These in silico approaches help minimize costly and time-consuming laboratory experiments by pre-screening promising candidates. researchgate.net

Challenges and Future Directions in Gaegurin Rn5 Research

Addressing Peptide Stability and Susceptibility to Proteolytic Degradation in Research Models

A significant obstacle in the development of peptide-based therapeutics is their inherent instability and susceptibility to degradation by proteases present in biological environments like blood, plasma, and serum. plos.orgresearchgate.net This proteolytic degradation can drastically reduce the peptide's half-life and, consequently, its therapeutic efficacy. plos.org Peptides are generally more rapidly degraded in serum compared to plasma, and the degradation patterns can vary significantly, indicating that in vitro stability assays may not always predict in vivo outcomes accurately. plos.org

Research into enhancing the stability of therapeutic peptides has identified several effective strategies. These approaches, while not yet extensively documented specifically for Gaegurin-RN5, represent crucial areas of investigation for its future development.

Strategies to Enhance Peptide Stability:

Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with D-enantiomers at specific locations, particularly at the peptide termini, can render the peptide bonds resistant to protease cleavage. frontiersin.org This "enantio" or "inverso" peptide strategy has shown success in creating peptides that are highly resistant to proteolytic degradation under physiological conditions. frontiersin.org

Chemical Modifications: Modifications to the peptide's N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases, which cleave amino acids from the ends of the peptide chain. frontiersin.org

Cyclization: Transforming a linear peptide into a cyclic structure can enhance stability by making the peptide backbone less accessible to proteases. Cyclization can also improve the peptide's binding affinity to its target.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteases, thereby increasing the peptide's stability and circulation time.

Table 1: Investigational Strategies to Mitigate Proteolytic Degradation of Peptides

Strategy Mechanism of Action Potential Impact on this compound
D-Amino Acid Substitution Makes peptide bonds unrecognizable to natural proteases that are stereospecific for L-amino acids. frontiersin.org Could significantly increase the in vivo half-life of this compound, allowing for sustained antimicrobial activity.
N- and C-Terminal Modifications Blocks exopeptidases from cleaving terminal amino acids. A potentially straightforward method to provide a degree of protection against degradation in biological fluids.
Peptide Cyclization Reduces conformational flexibility and masks cleavage sites from proteases. May enhance stability and could potentially lock this compound into its most active conformation.
PEGylation Creates a protective hydrophilic shield around the peptide, impeding protease access. Could improve stability, reduce immunogenicity, and prolong the systemic circulation of this compound.

This table presents general strategies for peptide stabilization; specific research applying these to this compound is limited.

Strategies for Enhancing Bioavailability and Investigational Delivery Systems for this compound

Poor bioavailability is another major hurdle for peptide-based drugs, particularly for oral administration. nih.gov The harsh environment of the gastrointestinal tract and the poor permeability of the intestinal epithelium often result in extremely low absorption of peptides into the bloodstream. nih.gov To overcome these challenges, various drug delivery systems are being explored to protect peptides from degradation and enhance their absorption.

Investigational delivery systems that could be applicable to this compound include:

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate peptides, protecting them from enzymatic degradation and facilitating their transport across biological membranes. nih.govdrug-dev.com These systems can improve the solubility and stability of the encapsulated drug. renejix.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the peptide, offering controlled and sustained release. This approach can help maintain therapeutic concentrations of the drug over a longer period.

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can improve the oral absorption of lipophilic compounds by maintaining them in a solubilized state. mdpi.com

Smart Delivery Systems: These are advanced systems designed to release their payload in response to specific stimuli, such as changes in pH or temperature, which can be useful for targeted delivery to sites of infection or inflammation. arxiv.orgmdpi.com

Table 2: Investigational Delivery Systems for Enhancing Peptide Bioavailability

Delivery System Description Potential Application for this compound
Liposomes Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. drug-dev.com Could protect this compound from degradation in the GI tract and facilitate its absorption, potentially for oral or topical delivery.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from biodegradable lipids that are solid at room temperature. renejix.com Offer good stability and the potential for controlled release of this compound.
Polymeric Micelles Self-assembling core-shell structures formed from amphiphilic block copolymers. Can solubilize poorly soluble peptides and offer a platform for targeted delivery.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water and can be designed for sustained drug release. Could be used for topical or localized delivery of this compound to treat skin or wound infections.

This table outlines general drug delivery strategies; specific formulation research with this compound is a key area for future investigation.

Exploration of Synergistic Effects of this compound with Conventional Antimicrobials in Preclinical Studies

The combination of AMPs with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and slowing the development of resistance. nih.gov

The mechanisms underlying the synergistic effects of AMPs and antibiotics are varied. AMPs often act by disrupting the bacterial membrane, which can facilitate the entry of conventional antibiotics into the cell, allowing them to reach their intracellular targets more effectively. nih.gov Preclinical studies have shown that combinations of various AMPs with antibiotics like rifampicin, colistin, and meropenem (B701) can be highly effective against resistant strains of bacteria. gardp.orgfrontiersin.orgmdpi.com

While this compound has shown activity against MRSA, research into its synergistic potential with other antibiotics is a critical next step. nih.gov Such studies would involve in vitro testing, like checkerboard assays and time-kill studies, to identify antibiotic combinations that exhibit synergy against clinically relevant pathogens.

Table 3: Potential Synergistic Combinations for Preclinical Investigation with this compound

Antibiotic Class Example Rationale for Combination with an AMP like this compound
Aminoglycosides Gentamicin, Amikacin AMP-mediated membrane disruption could enhance the uptake of aminoglycosides, which target bacterial ribosomes.
β-Lactams Methicillin, Meropenem Increased outer membrane permeability could help β-lactams reach the periplasmic space to inhibit cell wall synthesis.
Glycopeptides Vancomycin (B549263) By disrupting the membrane, an AMP could improve access for large molecules like vancomycin to the cell wall precursors.
Rifamycins Rifampicin Enhanced intracellular concentration could lead to more effective inhibition of bacterial RNA polymerase.

This table provides a rationale for potential synergistic combinations based on general principles of AMP activity; these specific combinations require preclinical validation for this compound.

Future Prospects for this compound in Novel Therapeutic and Biotechnological Research Platforms

The unique properties of AMPs like this compound open up possibilities beyond their direct use as systemic antibiotics. Future research is likely to explore a range of novel applications.

Topical Antimicrobial Agents: Given the challenges of systemic delivery, developing this compound as a component of topical creams, ointments, or dressings for skin and soft tissue infections is a promising avenue. Its activity against MRSA makes it particularly relevant for this application.

Anti-biofilm Agents: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. AMPs have shown the ability to disrupt biofilms, suggesting that this compound could be investigated for its potential to treat biofilm-related infections, possibly in combination with other agents.

Coating for Medical Devices: Catheter-related bloodstream infections are a major concern. Coating the surfaces of medical devices with antimicrobial peptides like this compound could prevent bacterial colonization and biofilm formation, reducing the risk of infection.

Drug Delivery Vehicles: The cell-penetrating properties of some AMPs are being harnessed to deliver other therapeutic molecules, such as nucleic acids or anticancer drugs, into cells. Investigating whether this compound or its derivatives possess such properties could open up new biotechnological applications.

Immunomodulatory Effects: Beyond their direct antimicrobial action, many AMPs have been found to modulate the host immune response. Future research could explore whether this compound has immunomodulatory properties that could be beneficial in treating infections or inflammatory conditions.

Q & A

Q. What are the primary structural characteristics of Gaegurin-RN5, and how do they influence its bioactivity?

this compound’s bioactivity is linked to its structural features, such as peptide sequence, secondary structures (e.g., α-helices or β-sheets), and post-translational modifications. Researchers should employ techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or cryo-electron microscopy for structural elucidation . Comparative analysis with homologous peptides (e.g., other antimicrobial peptides) can highlight unique structural motifs driving its mechanism of action .

Q. What in vitro and in vivo models are most appropriate for assessing this compound’s antimicrobial efficacy?

Standardized in vitro models include broth microdilution assays (to determine minimum inhibitory concentrations) and time-kill kinetics against target pathogens. For in vivo studies, murine infection models (e.g., sepsis or localized infection) are commonly used. Methodological consistency in pathogen strains, inoculum size, and dosing regimens is critical to ensure reproducibility .

Q. How can researchers validate the specificity of this compound’s interaction with microbial membranes?

Fluorescence-based assays (e.g., membrane depolarization using DiSC3(5)) and electron microscopy can visualize membrane disruption. Control experiments with mammalian cell lines (e.g., hemolysis assays) are necessary to evaluate selectivity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to lipid bilayers .

Q. What are the key challenges in synthesizing this compound with high purity and yield?

Solid-phase peptide synthesis (SPPS) is the standard method, but challenges include avoiding truncation products and optimizing folding conditions. Reverse-phase HPLC and mass spectrometry are essential for purity validation. Researchers should document synthesis protocols in detail, including resin type, coupling reagents, and cleavage conditions, to enable replication .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in experimental conditions (e.g., pH, temperature) or pathogen strains. Meta-analyses of published data, combined with sensitivity analyses, can identify confounding variables. Replicating studies under standardized protocols (e.g., CLSI guidelines) is recommended to resolve contradictions .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating host immune responses alongside its antimicrobial effects?

Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of host cells exposed to this compound can identify immune-related pathways (e.g., cytokine signaling). Knockout models (e.g., TLR4⁻/⁻ mice) or neutralizing antibodies can isolate specific immune interactions. Longitudinal studies are needed to distinguish direct antimicrobial effects from immunomodulation .

Q. How can computational modeling improve the design of this compound analogs with enhanced stability?

Molecular dynamics simulations can predict structural stability under physiological conditions (e.g., serum proteases). Machine learning models trained on peptide stability datasets can guide residue substitutions. Validated models must be tested experimentally via circular dichroism (CD) spectroscopy and protease susceptibility assays .

Q. What methodologies are critical for resolving conflicting data on this compound’s cytotoxicity in mammalian cells?

Dose-response studies across multiple cell lines (e.g., HEK293, primary macrophages) should be conducted, with rigorous controls for cell viability (e.g., ATP-based assays, flow cytometry). Researchers must report batch-to-batch variability in peptide preparation and consider endotoxin contamination as a confounding factor .

Q. How can multi-omics approaches clarify this compound’s mechanism of action in complex microbial communities?

Metagenomic sequencing (16S rRNA) and metabolomics (LC-MS) of treated microbial communities can reveal shifts in species composition and metabolic pathways. Single-cell RNA-seq of surviving pathogens may identify resistance mechanisms. Integration with network analysis tools (e.g., Cytoscape) can map interaction networks .

Q. What statistical frameworks are optimal for analyzing synergistic effects between this compound and conventional antibiotics?

Fractional inhibitory concentration index (FICI) analysis is the gold standard, but advanced methods like Bliss independence or Loewe additivity models provide deeper mechanistic insights. Researchers should use longitudinal dose-response matrices and Bayesian hierarchical models to account for variability in synergy measurements .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data (e.g., via Zenodo) and detailed protocols .
  • Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and obtain institutional review board (IRB) approval for human cell line use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.